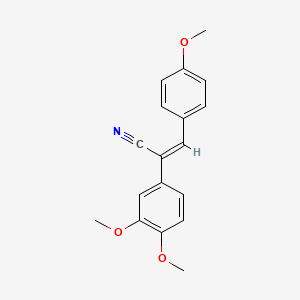
2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of methoxy groups on its phenyl rings and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylonitrile moiety can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The methoxy groups and acrylonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-3-phenylacrylonitrile
- 2-(4-Methoxyphenyl)-3-phenylacrylonitrile
- 2-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)acrylonitrile
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of both 3,4-dimethoxy and 4-methoxy substituents on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74272-61-0 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H17NO3/c1-20-16-7-4-13(5-8-16)10-15(12-19)14-6-9-17(21-2)18(11-14)22-3/h4-11H,1-3H3/b15-10+ |
InChI Key |
HKABZTOSZIYENZ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















